molecular formula C20H17Cl2N3O2S B6568224 4-chloro-N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 921542-14-5

4-chloro-N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6568224
CAS No.: 921542-14-5
M. Wt: 434.3 g/mol
InChI Key: ZQTWXBDBGCECMX-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a chlorophenyl-ethylcarbamoyl moiety. This structure combines a benzamide group (4-chlorobenzamide) with a functionalized thiazole ring, which is linked to a 2-(4-chlorophenyl)ethylcarbamoyl group.

Properties

IUPAC Name

4-chloro-N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c21-15-5-1-13(2-6-15)9-10-23-18(26)11-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTWXBDBGCECMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a common benzamide-thiazole backbone with several analogs. Key structural variations among these compounds lie in the substituents on the thiazole ring and the benzamide moiety:

Compound Name Substituents on Thiazole Ring Benzamide Substituent Molecular Weight (g/mol) Key Reference
Target Compound 4-({[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl) 4-Chlorophenyl Not reported
EMAC2062 () 3-[{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine}] 4-Methoxyphenyl ~495.96*
4-Chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide () 5-[(4-Methylphenyl)methyl] 4-Chlorophenyl ~385.88*
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () 4-(4-Chlorophenyl) Dimethylaminobenzylidene ~341.86
4-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide () 5,6-Dimethylbenzothiazole 4-Chlorophenyl ~345.83*

*Calculated based on molecular formulas.

Key Observations :

  • The target compound’s 4-chlorophenyl-ethylcarbamoyl side chain distinguishes it from simpler analogs like the 4-methylphenyl derivative in . This bulky substituent may enhance binding to hydrophobic enzyme pockets.
  • The benzothiazole analog () replaces the thiazole with a benzothiazole ring , altering electronic properties and bioavailability .

Insights :

  • The thiazole-benzamide core is versatile, enabling interactions with viral enzymes (HIV RT) and kinases (CDKs) depending on substituents.
  • The target compound’s chlorophenyl-ethylcarbamoyl group may enhance binding to hydrophobic targets, similar to kinase inhibitors in .
Physicochemical Properties

Spectroscopic data for analogs provide insights into structural confirmation:

  • EMAC2062 () :
    • ¹H-NMR (DMSO) : δ 3.89 (OCH₃), 7.13–8.02 (aromatic protons).
    • IR : C=O stretch at 1680 cm⁻¹, confirming benzamide and hydrazone groups .
  • Thiazolidinone Derivatives (): ¹³C-NMR: Thiazole carbons at 165–175 ppm, benzamide carbonyl at ~167 ppm .

These data suggest that the target compound’s NMR and IR spectra would exhibit characteristic peaks for the thiazole ring (C=S/C-N) and benzamide carbonyl (~165–170 ppm in ¹³C-NMR).

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